molecular formula C12H7BrClN B12822511 3-bromo-1-chloro-9H-carbazole

3-bromo-1-chloro-9H-carbazole

Cat. No.: B12822511
M. Wt: 280.55 g/mol
InChI Key: BWYUMYZXIIHOPS-UHFFFAOYSA-N
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Description

3-bromo-1-chloro-9H-carbazole: is a halogenated derivative of carbazole, a heterocyclic aromatic organic compound. The molecular formula of this compound is C12H7BrClN .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-chloro-9H-carbazole typically involves halogenation reactions. One common method is the bromination of 1-chloro-9H-carbazole using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-bromo-1-chloro-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-bromo-1-chloro-9H-carbazole is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, carbazole derivatives, including this compound, are studied for their potential pharmacological activities. These compounds exhibit properties such as anticancer, antimicrobial, and anti-inflammatory activities .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in materials science and chemical manufacturing .

Mechanism of Action

The mechanism of action of 3-bromo-1-chloro-9H-carbazole depends on its specific application. In biological systems, carbazole derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the activity of receptors involved in inflammatory responses .

Comparison with Similar Compounds

  • 3-bromo-9H-carbazole
  • 1-chloro-9H-carbazole
  • 3,6-dibromo-9H-carbazole
  • 1,3-dichloro-9H-carbazole

Comparison: 3-bromo-1-chloro-9H-carbazole is unique due to the presence of both bromine and chlorine atoms on the carbazole ring. This dual halogenation can influence its reactivity and properties compared to other halogenated carbazole derivatives. For instance, the presence of both bromine and chlorine can enhance its electrophilicity, making it more reactive in substitution reactions .

Properties

Molecular Formula

C12H7BrClN

Molecular Weight

280.55 g/mol

IUPAC Name

3-bromo-1-chloro-9H-carbazole

InChI

InChI=1S/C12H7BrClN/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6,15H

InChI Key

BWYUMYZXIIHOPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=CC(=C3)Br)Cl

Origin of Product

United States

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